molecular formula C19H18N2O4 B4404473 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-ethoxyphenyl)benzamide

3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-ethoxyphenyl)benzamide

Cat. No. B4404473
M. Wt: 338.4 g/mol
InChI Key: REEFBYUPYQEVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-ethoxyphenyl)benzamide, also known as EPPB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. EPPB is a small molecule inhibitor of the protein-protein interaction between the E3 ubiquitin ligase Siah1 and its substrate, which has been shown to play a critical role in the regulation of various cellular processes.

Scientific Research Applications

3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-ethoxyphenyl)benzamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and viral infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, pancreatic cancer, and lung cancer. This compound has also been studied for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, this compound has been shown to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

Mechanism of Action

3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-ethoxyphenyl)benzamide inhibits the protein-protein interaction between the E3 ubiquitin ligase Siah1 and its substrate, which leads to the stabilization of various proteins that are targeted for degradation by the ubiquitin-proteasome system. The inhibition of Siah1-mediated ubiquitination has been shown to have various effects on cellular processes, including cell proliferation, apoptosis, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cellular and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. Moreover, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In animal models of neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-ethoxyphenyl)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for Siah1-mediated ubiquitination. However, this compound has some limitations, including its low solubility in water and its potential toxicity in high concentrations.

Future Directions

3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-ethoxyphenyl)benzamide has significant potential for future research in various fields. In cancer research, this compound could be used as a therapeutic agent for the treatment of various cancers, either alone or in combination with other drugs. Moreover, this compound could be used as a tool for studying the role of Siah1-mediated ubiquitination in various cellular processes. In neurodegenerative diseases, this compound could be further studied for its potential therapeutic effects and its mechanism of action. Furthermore, this compound could be studied for its potential antiviral activity against other viral infections, such as influenza and Ebola.

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-25-16-9-4-3-8-15(16)20-19(24)13-6-5-7-14(12-13)21-17(22)10-11-18(21)23/h3-9,12H,2,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEFBYUPYQEVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724531
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-ethoxyphenyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.